N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide
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Description
“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . It also contains a benzo[d][1,3]dioxol-5-yloxy group, which is a type of ether that could potentially increase the compound’s solubility in organic solvents.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains an imidazole ring, an ether group, and an amide group. The presence of these functional groups will influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring could potentially participate in various organic reactions. The ether and amide groups might also influence the compound’s reactivity .Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(2-imidazol-1-ylethoxy)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-13(25-14-2-3-15-16(10-14)24-12-23-15)17(21)19-5-8-22-9-7-20-6-4-18-11-20/h2-4,6,10-11,13H,5,7-9,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYPBDFRSWSDIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOCCN1C=CN=C1)OC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide |
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